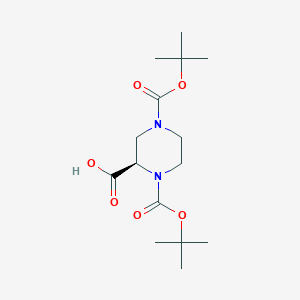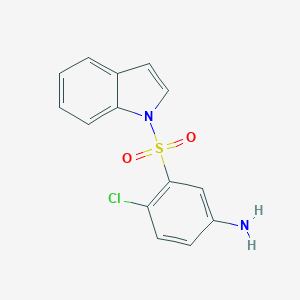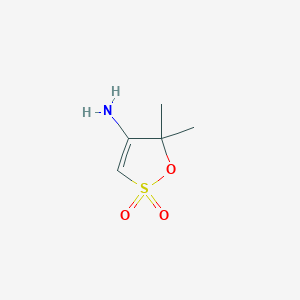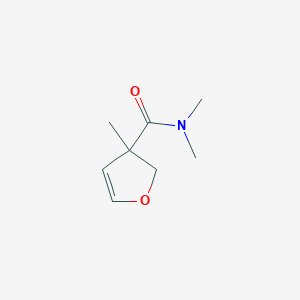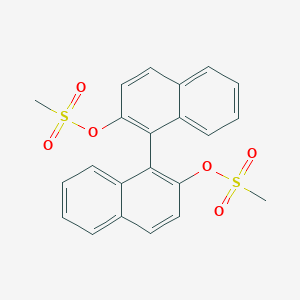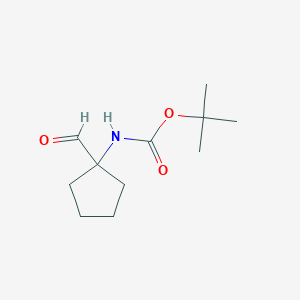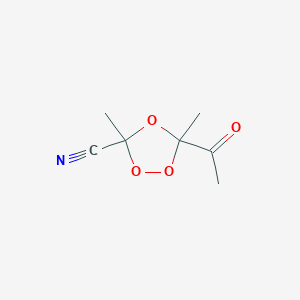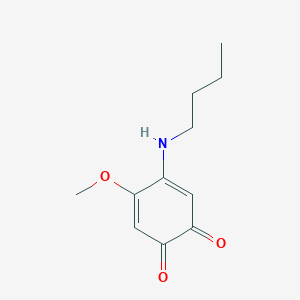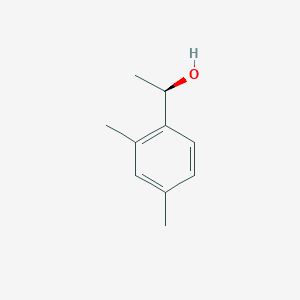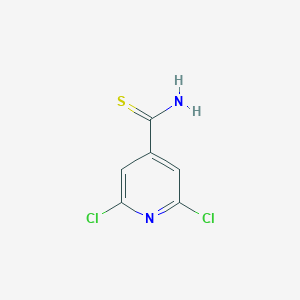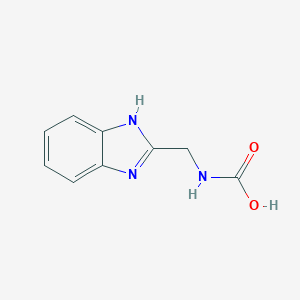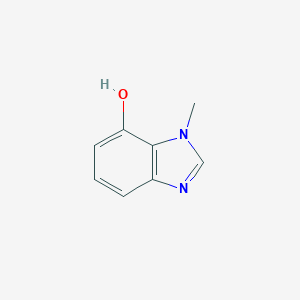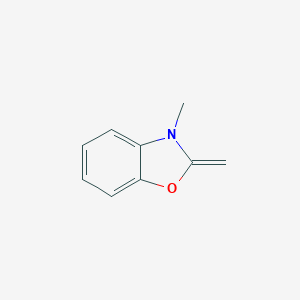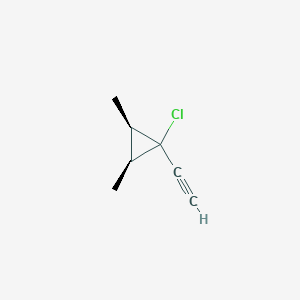
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane is a cyclopropane derivative that has gained significant interest in scientific research due to its unique chemical structure and potential applications. It is commonly referred to as CDC or 1-chloro-1-ethynylcyclopropane.
Mecanismo De Acción
CDC has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, CDC can increase the levels of acetylcholine in the brain, which can have a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
CDC has been shown to have a range of biochemical and physiological effects, including the ability to enhance memory and cognitive function, reduce anxiety and depression, and improve motor function in animal models. It has also been shown to have potential anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDC has several advantages as a research tool, including its ability to selectively target AChE and its potential to alter the physical and chemical properties of a compound. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on CDC, including its use as a tool for studying the role of acetylcholine in the nervous system, its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, and its use in the development of new drugs and compounds with altered physical and chemical properties. Further research is needed to fully understand the potential applications of CDC and its mechanism of action.
Métodos De Síntesis
CDC can be synthesized through a variety of methods, including the reaction of 3-chloropropene with acetylene in the presence of a catalyst, or the reaction of 1,2-dibromo-2,3-dimethylcyclopropane with sodium acetylide followed by dehydrohalogenation.
Aplicaciones Científicas De Investigación
CDC has been widely studied for its potential applications in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It has been used as a reagent in organic synthesis to introduce a cyclopropane ring into a molecule, which can alter the physical and chemical properties of the compound.
Propiedades
Número CAS |
178899-47-3 |
|---|---|
Nombre del producto |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
Fórmula molecular |
C7H9Cl |
Peso molecular |
128.6 g/mol |
Nombre IUPAC |
(2R,3S)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5(2)6(7)3/h1,5-6H,2-3H3/t5-,6+,7? |
Clave InChI |
WDVYSBBDWGZEAZ-MEKDEQNOSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C1(C#C)Cl)C |
SMILES |
CC1C(C1(C#C)Cl)C |
SMILES canónico |
CC1C(C1(C#C)Cl)C |
Sinónimos |
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



